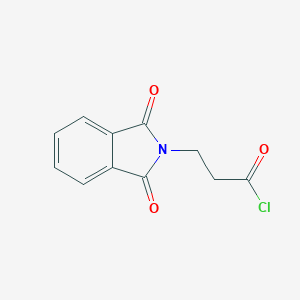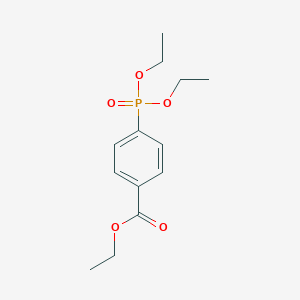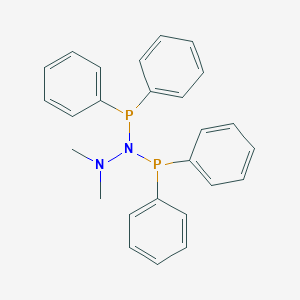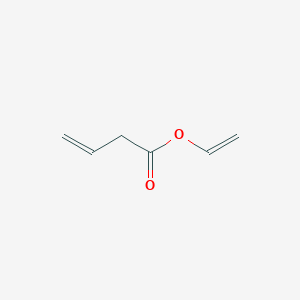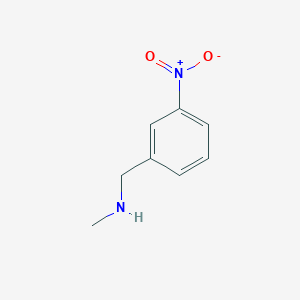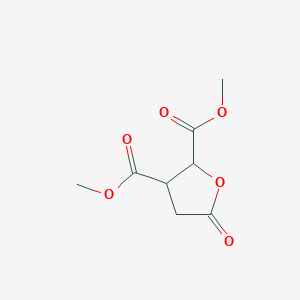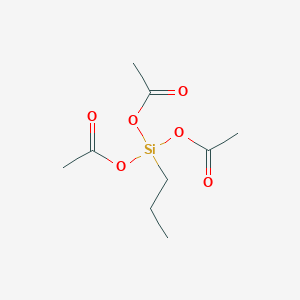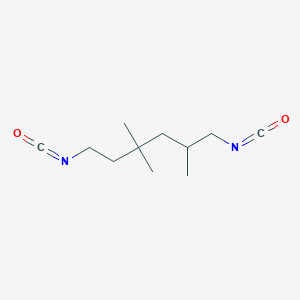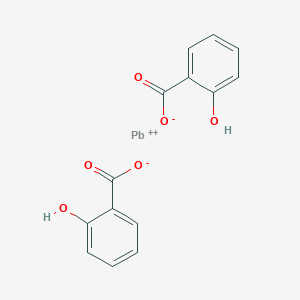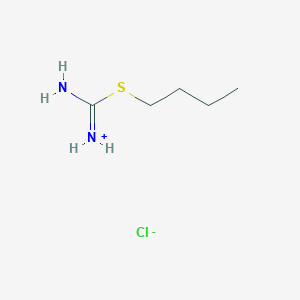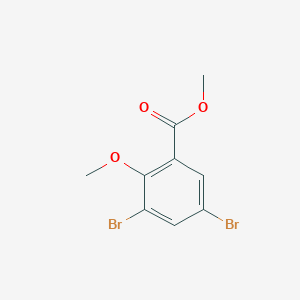
Methyl 3,5-dibromo-2-methoxybenzoate
Übersicht
Beschreibung
Methyl 3,5-dibromo-2-methoxybenzoate is a chemical compound that has been studied for various properties and applications. It is related to compounds that have been isolated from natural sources, such as sea sponges, and has been synthesized for research purposes. The compound is structurally related to other methoxybenzoates, which have been extensively studied for their thermochemical, structural, and pharmaceutical properties .
Synthesis Analysis
The synthesis of related compounds, such as Methyl 4-bromo-2-methoxybenzoate, involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification. The overall yield of such processes can be around 47% with a high purity of 99.8% as determined by gas chromatography . Another related compound, 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol, was synthesized through the condensation of 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol .
Molecular Structure Analysis
The molecular structure of methyl 3,5-dibromo-2-methoxybenzoate can be inferred from related compounds that have been characterized using X-ray diffraction, FT-IR spectroscopy, and computational methods such as Density Functional Theory (DFT) and Hartree Fock (HF) . These studies provide insights into the bond lengths, bond angles, torsion angles, and overall geometry of the molecule.
Chemical Reactions Analysis
While specific reactions of methyl 3,5-dibromo-2-methoxybenzoate are not detailed in the provided papers, related compounds have been used in various chemical reactions. For example, 5-hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized as an affinity-labeling reagent for catechol O-methyltransferase, indicating the potential reactivity of the methoxybenzoate group in biological contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3,5-dibromo-2-methoxybenzoate can be deduced from studies on similar compounds. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, have been determined experimentally and computationally for methyl methoxybenzoates . Additionally, the electronic density and noncovalent interactions within the molecules have been analyzed, providing a deeper understanding of the compound's stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Methyl 3,5-dibromo-2-methoxybenzoate and its related compounds have been studied for their natural occurrence and structural properties. For instance, a derivative, 3,5-dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp. and its structure was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998).
Role in Photostabilization
Research has also explored the role of related compounds in photostabilization. A study examined the generation and quenching of singlet molecular oxygen by various compounds, including methyl 2-methoxybenzoate. These compounds were found to be effective in scavenging O2(1Δg), highlighting their potential role in protecting materials from photodegradation (Soltermann et al., 1995).
Antimicrobial and Molluscicidal Activity
A study on Piper aduncum leaves identified several prenylated benzoic acid derivatives, including methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoate. These compounds exhibited significant antimicrobial and molluscicidal activities, demonstrating their potential for use in pest control and as antimicrobial agents (Orjala et al., 1993).
Thermochemical Properties
The thermochemical properties of methyl methoxybenzoates have been investigated to understand their structural and thermochemical characteristics. This research is essential for applications involving the thermal stability and reactivity of these compounds (Flores et al., 2019).
Selective Demethylation Reactions
Selective demethylation methodologies for derivatives of methoxybenzoic acids, such as 3,5-dimethoxybenzoic acid, have been developed. This research contributes to the field of organic synthesis, providing efficient ways to manipulate these compounds for various applications (Gallo et al., 2013).
Biological Activities and Isolation from Algae
Studies have focused on isolating and characterizing bromophenol derivatives from various algae. These compounds, including those structurally related to methyl 3,5-dibromo-2-methoxybenzoate, have been analyzed for their potential biological activities (Zhao et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3,5-dibromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGXLZYOXVPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594817 | |
| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dibromo-2-methoxybenzoate | |
CAS RN |
15790-59-7 | |
| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



